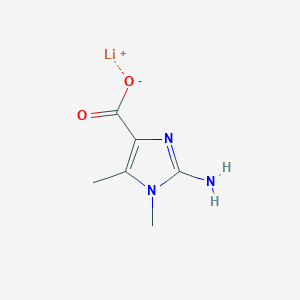
Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate is a compound that can be associated with the broader class of lithium carboxylate salts and imidazolium derivatives. These compounds have been studied for various applications, including their potential biological activity and their ability to form liquid crystals, which are of interest in materials science for their conductive properties.
Synthesis Analysis
The synthesis of lithium carboxylate compounds typically involves the reaction of an organotin compound with butyllithium, as seen in the preparation of substituted (aminomethyl)lithium compounds . Although the specific synthesis of lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate is not detailed in the provided papers, similar synthetic routes may be employed, considering the reactivity of lithium and its ability to form stable salts with carboxylic acids and imidazole derivatives.
Molecular Structure Analysis
The molecular structure of lithium carboxylate salts can be complex, as evidenced by the X-ray crystallography studies of related compounds. For instance, the dimeric and tetrameric structures of (aminomethyl)lithium compounds exhibit interesting coordination geometries around the lithium atoms, with methylene carbon atoms and oxygen atoms from tetrahydrofuran (THF) coordinating to the metal center . This suggests that lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate may also exhibit unique structural features, potentially forming dimers or polymers in the solid state.
Chemical Reactions Analysis
The reactivity of lithium carboxylate salts can be inferred from their interactions with other molecules. For example, the reaction of (aminomethyl)lithium compounds with methanol and benzophenone leads to the formation of new organic derivatives . This indicates that lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate could also participate in various chemical reactions, potentially leading to the formation of zwitterionic or ionic species, as seen in the case of carboxylic acid functionalized imidazolium salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium carboxylate salts are influenced by their molecular structure and the presence of functional groups. For instance, the presence of carboxylic acid and carboxylate groups in imidazolium salts contributes to the formation of helical architectures through hydrogen bonding interactions . Additionally, the ability of these compounds to form liquid crystals and exhibit temperature-dependent ionic conductivities suggests that lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate may also display similar mesophase behavior and conductive properties, which could be explored in further studies.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study focused on the synthesis of substituted 2,7-dimethylimidazo derivatives and evaluated their antimycobacterial activity. This research highlights the potential of imidazole derivatives in treating tuberculosis, with some compounds showing moderate to good activity against Mycobacterium tuberculosis (Jadhav et al., 2016).
Catalysis and Asymmetric Synthesis
- Research into imidazolidin-2-one-derived acyclic chiral iminic glycine reagents for diastereoselective alkylation demonstrates the utility of imidazole derivatives in the practical asymmetric synthesis of alpha-amino acids, showcasing their importance in catalysis and synthesis (Guillena & Nájera, 2000).
Metal-Organic Frameworks and Luminescence
- A study on carboxylic acid functionalized imidazolium salts explored their sequential formation into ionic, zwitterionic, acid-zwitterionic, and lithium salt-zwitterionic liquid crystals. This research demonstrates the structural versatility of imidazole derivatives and their potential in creating new material phases with applications in liquid crystal technology and possibly in electrochemical devices due to their photoluminescence properties (Lin et al., 2011).
Electrochemical Applications
- Another study described the synthesis of an imidazolium functionalized imide based electrolyte salt for lithium-ion batteries. This research shows how modifications to the imidazole structure can enhance electrochemical performance, offering insights into the development of advanced electrolytes for energy storage technologies (Ahmed et al., 2019).
Mechanism of Action
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is a key component of many important biological structures, including histidine, purine, histamine, and DNA .
Targets of Action
Imidazole compounds are known to interact with a variety of biological targets. The specific target would depend on the particular imidazole compound and its chemical structure .
Mode of Action
The mode of action of imidazole compounds can vary widely, depending on their chemical structure and the biological target they interact with .
Biochemical Pathways
Imidazole compounds can affect various biochemical pathways. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The pharmacokinetics of imidazole compounds, including absorption, distribution, metabolism, and excretion (ADME), would depend on their specific chemical structure .
Result of Action
The molecular and cellular effects of imidazole compounds can vary widely, depending on their specific chemical structure and the biological target they interact with .
Action Environment
The action, efficacy, and stability of imidazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
lithium;2-amino-1,5-dimethylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.Li/c1-3-4(5(10)11)8-6(7)9(3)2;/h1-2H3,(H2,7,8)(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKGBAGTHZGJFM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N=C(N1C)N)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Hydroxy-2-naphthalen-1-ylethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2528761.png)

![3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2528764.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528769.png)





![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2528778.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2528781.png)

![(4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2528783.png)